molecular formula C17H20BrNO3S B14892774 N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B14892774
M. Wt: 398.3 g/mol
InChI Key: HYEXJIIGEVMPAZ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a bromophenyl group, a hydroxypropan-2-yl group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated phenyl compound with a sulfonyl chloride derivative in the presence of a base like pyridine.

    Hydroxylation: The hydroxypropan-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable hydroxylating agent such as sodium hydroxide (NaOH) is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-methylbenzenesulfonamide: Lacks the hydroxypropan-2-yl group, which may affect its reactivity and applications.

    N-(4,5-dibromo-2-[(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide: Contains additional bromine atoms, which may enhance its antimicrobial activity but also increase its toxicity.

Uniqueness

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-13-3-9-17(10-4-13)23(21,22)19(14(2)12-20)11-15-5-7-16(18)8-6-15/h3-10,14,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXJIIGEVMPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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